2-Azaspiro[4.5]decane-2-carboxamide
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Overview
Description
2-Azaspiro[45]decane-2-carboxamide is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-2-carboxamide typically involves the cyclization of appropriate precursors. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: Substitution reactions, particularly involving halogenated derivatives, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen with Raney nickel are frequently used.
Substitution: Halogenated derivatives can be used in substitution reactions with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spiro derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Azaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of biologically active compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Azaspiro[4.5]decane-2-carboxamide is unique due to its specific spiro structure, which imparts distinct three-dimensional properties and rigidity. This uniqueness makes it a valuable scaffold for drug discovery and the development of biologically active compounds .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-azaspiro[4.5]decane-2-carboxamide |
InChI |
InChI=1S/C10H18N2O/c11-9(13)12-7-6-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13) |
InChI Key |
LBWRBZBBEWSVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C(=O)N |
Origin of Product |
United States |
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